molecular formula C8H9Br2NO2 B6609134 methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide CAS No. 2866334-98-5

methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide

Cat. No.: B6609134
CAS No.: 2866334-98-5
M. Wt: 310.97 g/mol
InChI Key: ZMESGFQLBBRVSC-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide can be synthesized through several methods. One common method involves the bromination of methyl 5-methylpyridine-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and reduced pyridine compounds.

Scientific Research Applications

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-2-carboxylate: Similar structure but lacks the bromomethyl group, leading to different reactivity and applications.

    Ethyl 5-(bromomethyl)pyridine-2-carboxylate: Similar compound with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

    Methyl 3-bromomethylpyridine-2-carboxylate: The bromomethyl group is positioned differently, resulting in distinct reactivity patterns.

Uniqueness

Methyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is unique due to the presence of both a bromomethyl group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides versatility in chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-(bromomethyl)pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-3-2-6(4-9)5-10-7;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMESGFQLBBRVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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